molecular formula C13H13ClN2O3 B11031359 N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11031359
M. Wt: 280.70 g/mol
InChI Key: ZYBAHEPOKRREQG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxy-substituted oxazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Substitution Reaction: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol as the nucleophile.

    Amidation: The final step involves the formation of the amide bond between the 3-chlorophenyl group and the oxazole ring. This can be achieved through a coupling reaction using reagents like carbodiimides or other activating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid.

    Reduction: Products may include N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamine.

    Substitution: Products may include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the oxazole ring might engage in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(1,2-oxazol-5-yl)propanamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    N-(3-bromophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: Substitution of chlorine with bromine can alter the compound’s electronic properties and reactivity.

    N-(3-chlorophenyl)-3-(3-hydroxy-1,2-oxazol-5-yl)propanamide: The hydroxy group can introduce additional hydrogen bonding capabilities.

Uniqueness

N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the presence of both the methoxy-substituted oxazole ring and the chlorophenyl group. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.

Biological Activity

N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer and antimicrobial activities, supported by data tables and relevant research findings.

Basic Information:

  • IUPAC Name: this compound
  • Molecular Formula: C16H14ClN2O2
  • Molecular Weight: 300.74 g/mol
  • CAS Number: 1401593-67-6

Structural Features:
The compound features a 3-chlorophenyl group and a 1,2-oxazole moiety, which are both known for their roles in enhancing biological activity. The methoxy group contributes to the compound's lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

In Vitro Studies:
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values comparable to established chemotherapeutics.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.65Doxorubicin0.5
HeLa2.41Paclitaxel1.0
A5491.75Cisplatin1.5

The flow cytometry assays demonstrated that the compound induces apoptosis in MCF-7 cells through the activation of caspase pathways, indicating a mechanism of action that warrants further investigation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated.

In Vitro Antimicrobial Testing:
The compound was tested against various bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Evidence suggests G1 phase arrest in cancer cells.
  • Antimicrobial Action: Disruption of bacterial cell wall synthesis and function.

Case Studies

Several case studies have investigated the effects of this compound in vivo:

Case Study 1: Antitumor Efficacy

In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed reduced proliferation markers and increased apoptotic cells within tumor tissues .

Case Study 2: Antimicrobial Efficacy

A study evaluating the efficacy against methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound significantly inhibited bacterial growth in vitro and demonstrated efficacy in a skin infection model in mice .

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C13H13ClN2O3/c1-18-13-8-11(19-16-13)5-6-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17)

InChI Key

ZYBAHEPOKRREQG-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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